Methyl 3-iodopyrazine-2-carboxylate

概要

説明

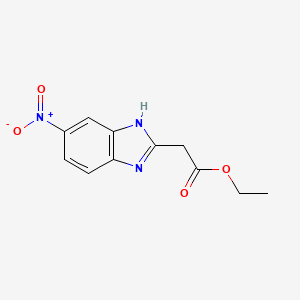

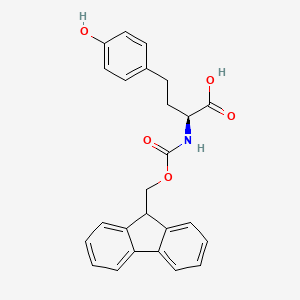

“Methyl 3-iodopyrazine-2-carboxylate” is a chemical compound with the CAS Number: 173290-17-0. It has a molecular weight of 264.02 and its IUPAC name is methyl 3-iodo-2-pyrazinecarboxylate . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis of N-Substituted Nicotinamides and Related Compounds : Methyl 3-iodopyrazine-2-carboxylate has been used in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of N-substituted nicotinamides and related compounds. These compounds are of potential biological importance (Takács et al., 2007).

Synthesis of Pteridin-4-ones : It's used for the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester and Pyrazino[3,1]oxazin-4-onen. This demonstrates its utility in creating complex heterocyclic compounds (Wamhoff & Kroth, 1994).

Carboxylation of Arenes with CO2 : this compound is used in Rhodium(I)-catalyzed carboxylation of unactivated aryl C-H bonds under atmospheric pressure of carbon dioxide. This is a novel application in the field of carbon dioxide fixation (Mizuno et al., 2011).

Synthesis of Novel 2′-Deoxy Pyrazine C-Nucleosides : It's used in the palladium-catalyzed cross-couplings, leading to the formation of novel 2′-deoxy pyrazine C-nucleosides. This showcases its role in nucleoside analog synthesis (Walker et al., 1997).

Anticonvulsant Activity : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, indicating its potential application in drug development (Unverferth et al., 1998).

Synthesis of Mixed-Metal Coordination Polymers : It has been used in the synthesis of novel Cu(II)-Ag(I) mixed-metal coordination polymers, demonstrating its application in material science and inorganic chemistry (Dong et al., 2000).

Antimicrobial Activity : Methyl-2-aminopyridine-4-carboxylate derivatives, related to this compound, have been synthesized and showed good in vitro antimicrobial activity, indicating its potential in developing new antimicrobial agents (Nagashree et al., 2013).

Safety and Hazards

“Methyl 3-iodopyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

methyl 3-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPHVSWNACFXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727503 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173290-17-0 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)

![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)

![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)